3-Ethoxy-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
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Overview
Description
3-Ethoxy-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes an ethoxy group, an ethyl group, and a carboxylic acid functional group attached to a dihydropyridine ring. Dihydropyridines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of ethyl acetoacetate with ethyl cyanoacetate in the presence of ammonium acetate. The reaction is typically carried out under reflux conditions, leading to the formation of the desired dihydropyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The ethoxy and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives, which can have different biological activities and applications .
Scientific Research Applications
3-Ethoxy-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-ethoxy-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-1,2-dihydropyridine-3-carboxylic acid
- 4-Hydroxy-2-quinolones
- 2-Oxo(thioxo)-1,2-dihydropyridine-3-carbonitrile
Uniqueness
3-Ethoxy-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13NO4 |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
3-ethoxy-1-ethyl-2-oxopyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H13NO4/c1-3-11-6-5-7(10(13)14)8(9(11)12)15-4-2/h5-6H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
RLAIVQPNHONVAE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=C(C1=O)OCC)C(=O)O |
Origin of Product |
United States |
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